N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]
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Overview
Description
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]: This compound features a central 1,3-phenylene core linked to two 6-(phenylethynyl)pyridine-2-carboxamide groups, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] typically involves multi-step organic reactions. One common method includes the coupling of 1,3-phenylenediamine with 6-(phenylethynyl)pyridine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N,N’-(1,2-Phenylene)bis[2-(2-oxopropyl)selanyl]benzamide
- N,N’-(Disulfanediyldi-2,1-phenylene)di(6’-methylpyridine)-2-carboxamide
Uniqueness: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] stands out due to its unique structural features, which confer specific chemical and biological properties. Its phenylethynyl groups provide rigidity and electronic properties that are advantageous in various applications .
Properties
CAS No. |
881843-66-9 |
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Molecular Formula |
C34H22N4O2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
6-(2-phenylethynyl)-N-[3-[[6-(2-phenylethynyl)pyridine-2-carbonyl]amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C34H22N4O2/c39-33(31-18-8-14-27(35-31)22-20-25-10-3-1-4-11-25)37-29-16-7-17-30(24-29)38-34(40)32-19-9-15-28(36-32)23-21-26-12-5-2-6-13-26/h1-19,24H,(H,37,39)(H,38,40) |
InChI Key |
AABZMCRTWIVZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=CC=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC(=N4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
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